5-(Phenylselanyl)pentanoic acid
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Overview
Description
5-(Phenylselanyl)pentanoic acid is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a pentanoic acid backbone
Preparation Methods
5-(Phenylselanyl)pentanoic acid can be synthesized through a multi-step process. One common method involves the reduction of diphenyl diselenide using sodium borohydride in ethanol to form a selenate intermediate. This intermediate then reacts with the ethyl ester of 5-chloropentenoic acid to yield this compound .
Chemical Reactions Analysis
5-(Phenylselanyl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound reacts with one-electron oxidants, such as the hydroxyl radical, leading to the formation of transient absorptions. These reactions can result in the formation of dimer species featuring two-centre-three-electron bonds or monomer radical cations . Common reagents used in these reactions include dibromide radical and carbonate radical anion .
Scientific Research Applications
5-(Phenylselanyl)pentanoic acid has been studied for its radical scavenging abilities, particularly towards hydroxyl radicals. This property makes it a potential candidate for applications in antioxidant research. Additionally, the compound’s unique redox properties and its ability to form stable radical species have led to its investigation in various fields, including materials science and pharmaceutical research .
Mechanism of Action
The mechanism of action of 5-(Phenylselanyl)pentanoic acid involves its interaction with one-electron oxidants, leading to the formation of transient radical species. These radicals can further react to form dimer species or monomer radical cations. The compound’s ability to scavenge free radicals is attributed to its redox properties and the stability of the formed radical species .
Comparison with Similar Compounds
5-(Phenylselanyl)pentanoic acid can be compared to other organoselenium compounds, such as 5-(benzylselanyl)pentanoic acid. While both compounds exhibit radical scavenging abilities, 5-(benzylselanyl)pentanoic acid has been found to be a more potent free radical scavenger than this compound
Properties
CAS No. |
66241-82-5 |
---|---|
Molecular Formula |
C11H14O2Se |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
5-phenylselanylpentanoic acid |
InChI |
InChI=1S/C11H14O2Se/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) |
InChI Key |
BIZPKDVAQFSGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CCCCC(=O)O |
Origin of Product |
United States |
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